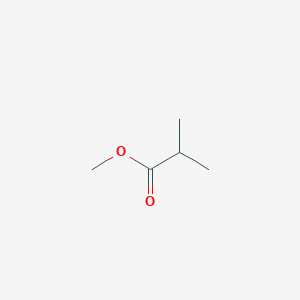

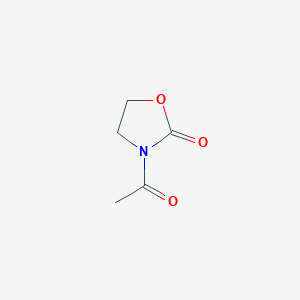

3-Acetyl-2-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

3-Acetyl-2-oxazolidinone can be synthesized through various methods, including the acylation and annulation reactions. A notable synthesis route involves the Diels-Alder reactions of 3-acetyl-2(3H)-oxazolone, leading to the production of intermediates and products relevant for further chemical transformations (Scholz, Heine, & Hartmann, 2003). This method exemplifies the compound's utility in creating complex molecular structures.

Molecular Structure Analysis

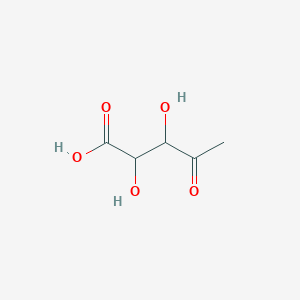

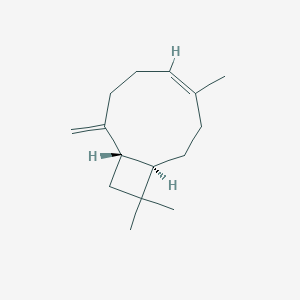

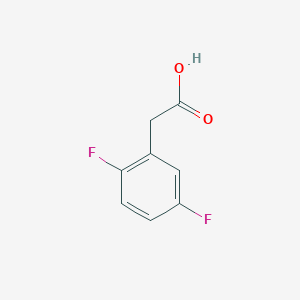

The molecular structure of 3-Acetyl-2-oxazolidinone facilitates its involvement in various chemical reactions. Its structure is defined by the oxazolidinone ring, which is a key feature that impacts its reactivity and interaction with other molecules. X-ray crystallography and other analytical techniques have been employed to elucidate the structural details of this compound, contributing to a better understanding of its chemical behavior.

Chemical Reactions and Properties

3-Acetyl-2-oxazolidinone participates in several chemical reactions, including but not limited to, N-arylation processes to produce 3-aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides (Cacchi, Fabrizi, Goggiamani, & Zappia, 2001). This highlights its versatility in synthesizing a wide range of chemical entities.

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and an oxygen atom in their structure and find broad application in organic and medicinal chemistry .

- They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .

- The first drug that contained the oxazolidinone scaffold was furazolidone (2-oxazolidinone), a synthetic nitrofuran-oxazolidinone, discovered in the 1940s as an antimicrobial agent targeting bacterial DNA .

- Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .

- The mechanism of action of Linezolid involves binding to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active centre, thus preventing the interface with the 30S subunit, and consequently the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .

-

Synthesis of Oxazolines

- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

- Many oxazoline-based ring structures presently available are noticeable for their biological activities .

- Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

- Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

-

Antibacterial Activity

Safety And Hazards

Propriétés

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

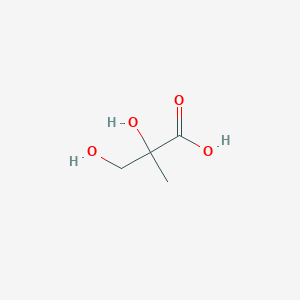

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 |

Source

|

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-oxazolidinone | |

CAS RN |

1432-43-5 |

Source

|

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.